N-(4-fluorobenzyl)piperidin-4-amine hydrochloride
CAS No.:
Cat. No.: VC15941471
Molecular Formula: C12H18ClFN2
Molecular Weight: 244.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClFN2 |
|---|---|
| Molecular Weight | 244.73 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17FN2.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14-15H,5-9H2;1H |
| Standard InChI Key | ZRERPGWBRPVMLS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NCC2=CC=C(C=C2)F.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-(4-Fluorobenzyl)piperidin-4-amine hydrochloride consists of a six-membered piperidine ring with a 4-fluorobenzyl group attached to the nitrogen atom at the fourth position. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.
Table 1: Molecular Properties of N-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.73 g/mol |
| IUPAC Name | N-[(4-Fluorophenyl)methyl]piperidin-4-amine hydrochloride |
| SMILES | C1CNCCC1NCC2=CC=C(C=C2)F.Cl |
| InChI Key | ZRERPGWBRPVMLS-UHFFFAOYSA-N |
| PubChem CID | 156595704 |
The compound’s structure is confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data remain proprietary.
Conformational Analysis
Piperidine derivatives often adopt chair or twisted chair conformations, influencing their interactions with biological targets . For instance, X-ray crystallography of related dispiro-piperidine compounds reveals that the piperidinone ring adopts a twisted chair conformation, with fluorophenyl groups contributing to steric and electronic effects . These structural insights suggest that N-(4-fluorobenzyl)piperidin-4-amine hydrochloride may exhibit similar conformational flexibility, potentially enhancing its binding affinity to enzymes or receptors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between piperidin-4-amine and 4-fluorobenzyl chloride under basic conditions. A generalized pathway includes:
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Alkylation: Piperidin-4-amine reacts with 4-fluorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to form N-(4-fluorobenzyl)piperidin-4-amine.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
A patent describing the synthesis of N-benzyl-4-piperidinecarboxaldehyde provides analogous methodology, highlighting esterification and alkylation steps that could be adapted for this compound . For example, 4-piperidinecarboxylic acid is esterified, alkylated with benzyl bromide, and hydrolyzed to yield intermediates . Such multi-step routes underscore the importance of optimizing reaction conditions (e.g., temperature, solvent) to maximize yield and purity.
Process Optimization
Key parameters influencing synthesis include:
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Molar Ratios: A 1:1.2 molar ratio of piperidin-4-amine to 4-fluorobenzyl chloride minimizes side reactions .
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
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Purification: Recrystallization from ethanol or ethyl acetate removes unreacted starting materials.
Biological Activities and Mechanisms
Antimicrobial Properties
Compounds featuring fluorinated benzyl groups exhibit broad-spectrum antimicrobial activity. For example, dispiro-piperidine derivatives inhibit Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MICs) of 8–32 µg/mL . The fluorine atom’s electronegativity likely enhances membrane permeability, facilitating bacterial uptake .
Central Nervous System (CNS) Effects
Piperidine amines are precursors to psychoactive substances, acting as dopamine or serotonin reuptake inhibitors. The fluorobenzyl moiety may modulate blood-brain barrier penetration, though toxicity studies are required to assess safety.
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